1,3-Oxathiolane, 2-methoxy-
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Overview
Description
1,3-Oxathiolane, 2-methoxy- is a heterocyclic compound containing both oxygen and sulfur atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Oxathiolane, 2-methoxy- can be synthesized through several methods. One common approach involves the reaction of oxiranes with aryl isothiocyanates in the presence of a catalytic amount of methoxide in tetrahydrofuran (THF) at room temperature . Another method employs the use of nitromethane as a potential organocatalyst to promote the cyclization reaction between strained heterocyclic compounds and heterocumulenes at ambient conditions .
Industrial Production Methods
Industrial production of 1,3-oxathiolane derivatives often involves the condensation of mercaptoethanol with formaldehyde, a typical synthesis method for thioacetals . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3-Oxathiolane, 2-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted oxathiolane derivatives.
Scientific Research Applications
1,3-Oxathiolane, 2-methoxy- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-oxathiolane, 2-methoxy- involves its ability to undergo nucleophilic attack, leading to the formation of various intermediates and products. The compound’s reactivity is influenced by the presence of both oxygen and sulfur atoms, which can participate in different chemical pathways. For example, the compound can form adducts with nucleophiles, leading to ring-opening reactions and the formation of new bonds .
Comparison with Similar Compounds
Similar Compounds
1,3-Thiazolidine: Contains a sulfur atom in place of the oxygen atom in the oxathiolane ring.
1,3-Dioxolane: Contains two oxygen atoms in the ring instead of one oxygen and one sulfur atom.
1,3-Oxathiane: A six-membered ring analog of oxathiolane.
Uniqueness
1,3-Oxathiolane, 2-methoxy- is unique due to its specific ring structure that includes both oxygen and sulfur atoms. This combination imparts distinct chemical reactivity and properties, making it valuable for various applications in organic synthesis, pharmaceuticals, and materials science .
Properties
CAS No. |
102675-57-0 |
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Molecular Formula |
C4H8O2S |
Molecular Weight |
120.17 g/mol |
IUPAC Name |
2-methoxy-1,3-oxathiolane |
InChI |
InChI=1S/C4H8O2S/c1-5-4-6-2-3-7-4/h4H,2-3H2,1H3 |
InChI Key |
XWUIYAJPTPBAGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1OCCS1 |
Origin of Product |
United States |
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